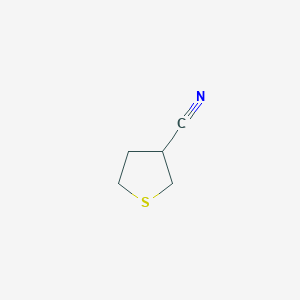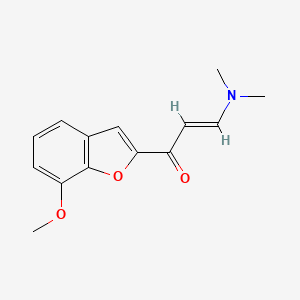
6-(3,5-Dimethylmorpholino)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethylmorpholino)pyridazin-3-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H16N4O . The structure includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a morpholino group, which is a six-membered ring containing an oxygen atom and a nitrogen atom .Mécanisme D'action
The mechanism of action of 6-DMP is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity is believed to be the primary mechanism of action of 6-DMP.
Biochemical and Physiological Effects
6-DMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and CYP2D6. It has also been shown to inhibit the activity of certain proteins, such as thrombin and Factor Xa. Additionally, 6-DMP has been shown to inhibit the synthesis of certain hormones, such as testosterone and estradiol.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-DMP in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively safe compound, with few known side effects. However, 6-DMP is not as potent as some other compounds, and its mechanism of action is not fully understood. This can limit its usefulness in certain experiments.
Orientations Futures
The future of 6-DMP is promising, as it has a variety of potential applications in scientific research. It could be used in drug discovery and development, as well as in biochemical and physiological experiments. Additionally, 6-DMP could be used to study the effects of various compounds on the body, as well as to investigate drug metabolism. Finally, 6-DMP could be used to develop new drugs, as well as to improve existing ones.
Méthodes De Synthèse
6-DMP is synthesized from 3,5-dimethylmorpholine and pyridazine in a two-step process. First, 3,5-dimethylmorpholine is reacted with pyridazine in a nucleophilic substitution reaction. This reaction produces 6-(3,5-dimethylmorpholino)pyridazine, which is then hydrolyzed to form 6-(3,5-dimethylmorpholino)pyridazin-3-amine. This process is relatively simple and can be completed in a few hours.
Applications De Recherche Scientifique
6-DMP is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as cyclic peptides, for use in drug discovery. It is also used in biochemical and physiological experiments, such as enzyme inhibition studies, to study the effects of various compounds on the body. Additionally, 6-DMP is used in drug metabolism studies, to investigate how drugs are metabolized by the body.
Safety and Hazards
Propriétés
IUPAC Name |
6-(3,5-dimethylmorpholin-4-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-15-6-8(2)14(7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHQRXDCQFPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C2=NN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619986.png)
![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2619987.png)
![Methyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2619988.png)

![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)




![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2620000.png)
![1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2620001.png)

